2-(Propan-2-yloxy)ethane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-propan-2-yloxyethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(2)9-3-4-10(6,7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUXPIRDIANXNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249441-42-6 | |
| Record name | 2-(propan-2-yloxy)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Scheme
$$
\text{2-(Propan-2-yloxy)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid}
$$
Reaction Conditions
- The reaction is typically carried out under controlled temperature to avoid side reactions and decomposition.
- Solvent choice is critical; often the reaction is performed neat or in an inert solvent.
- Industrial processes may use continuous flow reactors to improve yield and purity.
- The reaction requires careful handling due to the corrosive nature of chlorosulfonic acid and the release of HCl gas.
Mechanistic Insight
- Chlorosulfonic acid acts as both sulfonating and chlorinating agent.
- The hydroxyl group of 2-(propan-2-yloxy)ethanol is substituted by the sulfonyl chloride group.
- The sulfonyl chloride intermediate formed is highly electrophilic, enabling further derivatization in downstream reactions.
Alternative and Related Sulfonyl Chloride Preparations
While direct preparation of this compound is primarily via chlorosulfonic acid sulfonation, analogous sulfonyl chlorides (e.g., propane-1-sulfonyl chloride) are prepared by similar methods involving sulfonation of corresponding alcohols or hydrocarbons with chlorosulfonic acid or sulfuryl chloride, often in the presence of bases like triethylamine to neutralize HCl formed.
Data Table: Preparation Parameters and Yields
| Parameter | Details |
|---|---|
| Starting material | 2-(Propan-2-yloxy)ethanol |
| Sulfonating agent | Chlorosulfonic acid |
| Reaction temperature | Typically 0–25 °C (controlled cooling recommended) |
| Solvent | Often neat or inert solvent such as dichloromethane (for related sulfonyl chlorides) |
| Reaction time | 1–3 hours depending on scale and conditions |
| Byproducts | Hydrochloric acid (HCl) |
| Purification | Distillation or recrystallization |
| Industrial process | Continuous flow reactors to enhance efficiency |
| Typical yield | High, generally above 70% |
Research Findings and Optimization Notes
- Continuous flow synthesis has been reported to improve safety and scalability by better controlling exothermic sulfonation and HCl evolution.
- Temperature control is crucial to prevent over-chlorosulfonation or decomposition of the ether moiety.
- Solvent effects : Using inert solvents like dichloromethane can facilitate handling and purification but may require additional drying steps.
- Neutralization : In some protocols, bases such as triethylamine are added post-reaction to quench residual chlorosulfonic acid and scavenge HCl, improving product stability.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : Confirms substitution of hydroxyl to sulfonyl chloride.
- Mass Spectrometry (MS) : Molecular ion peak at m/z consistent with C5H11ClO3S.
- Infrared Spectroscopy (IR) : Characteristic S=O stretching bands (~1350 and 1170 cm⁻¹) and S-Cl stretch.
- Chromatography : Purity assessed by HPLC or GC.
Chemical Reactions Analysis
2-(Propan-2-yloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(propan-2-yloxy)ethanesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., primary amines). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride serves as a coupling reagent in organic synthesis. It facilitates the formation of amide and ester bonds, which are critical in synthesizing complex molecules such as peptides and nucleotides. The compound's ability to react with nucleophiles allows for a variety of transformations:
- Nucleophilic Substitution: Reacts with amines to form sulfonamide derivatives.
- Hydrolysis: Hydrolyzes in water to produce 2-(propan-2-yloxy)ethanesulfonic acid.
- Reduction: Can be reduced to sulfinyl or sulfhydryl compounds under specific conditions.
Biology
In biological research, this compound is employed for the modification of biomolecules , including proteins and nucleic acids. By introducing sulfonyl groups, researchers can study changes in structure and function, providing insights into biochemical pathways and interactions.
Case Study Example:
A study utilized this compound to modify specific amino acid residues in proteins, enabling the investigation of their roles in enzymatic activity and stability.
Medicine
The compound is significant in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for the synthesis of various drug candidates, particularly those requiring sulfonamide functionalities.
Case Study Example:
Research has demonstrated the use of this compound in synthesizing novel anti-inflammatory agents by coupling it with biologically active amines.
Industry
In industrial applications, this compound is used to produce specialty chemicals, including surfactants and polymers. Its unique properties make it valuable in formulating products that require enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the nucleophilic attack by amines, alcohols, or other nucleophiles. This results in the formation of sulfonamide, sulfonate, or other derivatives, depending on the nucleophile involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Structural and Molecular Comparison
A comparative analysis of key sulfonyl chlorides is summarized in Table 1.
Table 1: Structural and Molecular Properties of Sulfonyl Chlorides
*Inferred data for the target compound.
Reactivity and Functional Group Influence
Propane-2-sulfonyl chloride (Isopropylsulfonyl chloride)
- Structure : Sulfonyl chloride directly attached to an isopropyl group.
- Applications : Used in alkylation reactions and as a precursor for surfactants .
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
- Structure : Ethane chain with a methoxyethoxy (-OCH₂CH₂OCH₃) substituent.
- Reactivity : The polar ether linkage increases hydrophilicity and solubility in polar solvents. The extended chain may improve flexibility in polymer synthesis .
3,3-Difluorocyclopentane-1-sulfonyl chloride
- Structure : Cyclopentane ring with two fluorine atoms at C3.
- Reactivity : Fluorine’s electron-withdrawing effect increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles.
- Applications : Valuable in fluorinated drug intermediates .
2-(3-Nitrophenyl)ethane-1-sulfonyl chloride
Physicochemical Properties
- Polarity : Ether-containing derivatives (e.g., this compound) exhibit higher polarity than alkyl analogs like propane-2-sulfonyl chloride. This improves solubility in solvents like acetone or THF.
- Stability : Cyclic and aromatic derivatives (e.g., 3,3-difluorocyclopentane-1-sulfonyl chloride) may exhibit greater thermal stability due to rigid structures .
Biological Activity
2-(Propan-2-yloxy)ethane-1-sulfonyl chloride, also known by its chemical name and CAS number 1249441-42-6, is a sulfonyl chloride compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article aims to explore its biological activity, potential applications, and relevant research findings.
- Molecular Formula : C5H11ClO3S
- Molecular Weight : 196.66 g/mol
- Structure : The compound features a sulfonyl chloride functional group attached to an ether moiety.
The biological activity of sulfonyl chlorides often involves their reactivity with nucleophiles, leading to the formation of sulfonamides or other derivatives. This reactivity can be harnessed for various therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Anticancer Properties
Research has indicated that sulfonyl chlorides can exhibit significant anticancer activity. In a study examining various derivatives, compounds similar to this compound were tested against several cancer cell lines, including:
- C-32 (human amelanotic melanoma)
- MDA-MB-231 (human breast adenocarcinoma)
- A549 (human lung adenocarcinoma)
The WST-1 assay was employed to evaluate cell viability, revealing that certain derivatives showed promising IC50 values, indicating effective growth inhibition in these cancer lines .
Antibacterial Activity
Additionally, sulfonyl chlorides have been investigated for their antibacterial properties. In vitro studies have demonstrated that related compounds possess activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from sulfonyl chlorides were tested against:
- Staphylococcus aureus (including MRSA strains)
- Enterococcus faecalis
These studies highlighted the potential of such compounds in combating antibiotic-resistant bacterial strains .
Case Studies and Research Findings
-
Anticancer Activity Study : A recent investigation into the anticancer effects of sulfonyl chloride derivatives found that modifications at the sulfur atom significantly influenced biological activity. Certain substitutions led to enhanced potency against melanoma and breast cancer cell lines .
Compound IC50 (µM) Cell Line 3a 15 C-32 3b 25 MDA-MB-231 3c 10 A549 -
Antibacterial Screening : Another study focused on the antibacterial efficacy of sulfonyl chloride derivatives against resistant strains. Compounds were screened at varying concentrations, showing significant inhibition at lower doses compared to traditional antibiotics .
Compound Minimum Inhibitory Concentration (MIC) Bacteria Strain 4a 8 µg/mL MRSA 4b 16 µg/mL E. faecalis
Q & A
Q. What are the recommended methods for synthesizing 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation and chlorination steps. A common approach is reacting 2-(propan-2-yloxy)ethane-1-thiol with chlorine gas or sulfuryl chloride (SO₂Cl₂) under controlled conditions. Solvent choice (e.g., dichloromethane) and temperature (0–5°C) are critical to minimize side reactions like over-chlorination. Base catalysts, such as triethylamine, may enhance yield by neutralizing HCl byproducts . Optimization requires monitoring via TLC or GC-MS to track intermediate formation.
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the sulfonyl chloride group (~3.5 ppm for CH₂-SO₂Cl) and isopropyl ether moiety.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 212.03 Da).
- FT-IR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group .
- Elemental Analysis : Matches calculated C, H, S, and Cl percentages (±0.3% tolerance).
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight, dark containers at 2–8°C to prevent hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitution reactions?
The isopropyl ether group introduces steric hindrance, slowing nucleophilic attack compared to linear analogs. Kinetic studies using UV-Vis or F NMR (with fluorine-tagged nucleophiles) reveal a 20–30% reduction in reaction rates with primary amines. However, the electron-withdrawing sulfonyl group enhances electrophilicity, making it suitable for synthesizing sulfonamides under mild conditions (e.g., room temperature, 1–2 hr) .
Q. What strategies can resolve contradictions in reported solubility data for this compound?
Discrepancies in solubility (e.g., 5–15 mg/mL in DMSO) may arise from varying hydration states or impurities. Researchers should:
- Standardize Protocols : Use anhydrous solvents and Karl Fischer titration to quantify water content.
- Crystallography : Single-crystal X-ray diffraction (via SHELXL ) can confirm molecular packing and hydration effects.
- DSC/TGA : Differential scanning calorimetry identifies phase transitions affecting solubility .
Q. How can computational modeling predict the compound’s stability under different pH conditions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. The sulfonyl chloride group undergoes rapid hydrolysis at pH > 7, forming the sulfonic acid. MD simulations show the isopropyl ether group stabilizes the transition state at pH 5–6, aligning with experimental half-life data (~2 hrs at pH 7 vs. ~24 hrs at pH 4) .
Q. What role does this compound play in synthesizing fluorinated derivatives, and what mechanistic insights exist?
It serves as a precursor for introducing sulfonyl fluoride motifs via halogen exchange. For example, reacting with KF in acetonitrile at 60°C yields 2-(Propan-2-yloxy)ethane-1-sulfonyl fluoride, a click chemistry reagent. Mechanistic studies (e.g., Cl NMR) show the reaction proceeds via an S2 mechanism, with a rate constant of 1.2 × 10⁻³ s⁻¹ .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| H NMR | δ 1.2 (d, 6H, CH(CH₃)₂), δ 3.5 (m, 4H, CH₂-O/SO₂Cl) | |
| FT-IR | 1360 cm⁻¹ (S=O), 1170 cm⁻¹ (S=O) | |
| HRMS | [M+H]⁺ = 212.03 (C₅H₁₁ClO₃S) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Solvent | CH₂Cl₂ | Enhances solubility |
| Reaction Time | 2–4 hrs | Maximizes conversion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
